3-氟-4-甲硫基苯酚

描述

The compound of interest, 3-Fluoro-4-methylthiophenol, is a fluorinated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds that are important in various fields, including materials science and pharmaceuticals. The introduction of fluorine atoms into thiophene rings can significantly alter the electronic properties of the molecule, making it a subject of interest for developing new materials with enhanced properties.

Synthesis Analysis

The synthesis of fluorinated thiophenes can be complex due to the reactivity of the fluorine atom. A general approach involves the use of the Schiemann reaction, which allows the introduction of fluorine into the thiophene ring. For example, a new efficient route to 3-fluorothiophene has been reported with a 49% overall yield, where the fluorine atom was introduced using the Schiemann reaction on 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate . This method could potentially be adapted for the synthesis of 3-Fluoro-4-methylthiophenol by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated thiophenes is characterized by the presence of a fluorine atom on the thiophene ring, which can influence the planarity and electronic distribution of the molecule. For instance, backbone fluorination in polythiophenes has been shown to lead to a more co-planar backbone, which is beneficial for charge transport in electronic applications . The specific molecular structure of 3-Fluoro-4-methylthiophenol would likely exhibit similar characteristics, with the fluorine atom inducing a more planar structure and affecting the electronic properties of the molecule.

Chemical Reactions Analysis

Fluorinated thiophenes can participate in various chemical reactions, including polymerization and copolymerization, to form materials with desirable electronic properties. For example, copolymerization of 3-(4-fluorophenyl)thiophene with other thiophene derivatives has been achieved electrochemically, resulting in copolymers with good electrochemical behaviors and high conductivity . While specific reactions involving 3-Fluoro-4-methylthiophenol are not detailed in the provided papers, similar strategies could be employed to synthesize polymers or copolymers using this monomer.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated thiophenes are influenced by the presence of the fluorine atom. Fluorination has been shown to increase the ionization potential of polythiophenes without significantly changing the optical band gap, leading to materials with enhanced electronic properties . Additionally, fluorinated thiophenes exhibit strong intermolecular interactions in the solid state, which can affect their solid-state organization and fluorescence efficiencies . The specific properties of 3-Fluoro-4-methylthiophenol would need to be investigated experimentally, but it is likely that the fluorine atom would impart similar effects on its physical and chemical properties.

科学研究应用

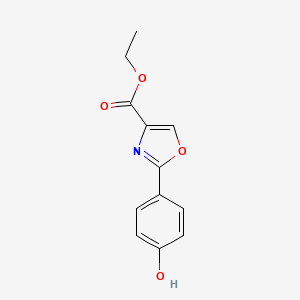

荧光探针合成

3-氟-4-甲硫基苯酚可用于合成荧光探针 . 一种用于检测4-甲硫基苯酚的荧光探针(QFR)已成功合成,它具有简单的结构,但探针结构非常有效 . 该探针表现出良好的特性,如高选择性、低检测限(116 nM)和快速响应速度(20 分钟) .

环境监测

由 3-氟-4-甲硫基苯酚合成的荧光探针可用于环境监测 . 该探针在实际水样中回收率(92.28% 到 110.1%)的测定中显示出良好的结果 .

4-甲硫基苯酚的检测

由 3-氟-4-甲硫基苯酚合成的荧光探针可用于检测 4-甲硫基苯酚 . 该探针是一种罕见的荧光探针,可以检测 4-甲硫基苯酚,但对苯硫酚没有反应 .

有机物质的合成

3-氟-4-甲硫基苯酚是有机物质合成中的重要中间体 . 它已被应用于染料、医药、农药等的合成 .

痕量硫酚的检测

检测痕量硫酚的存在对环境和生物系统都具有重要意义 . 3-氟-4-甲硫基苯酚可用于合成用于此目的的探针 .

传统测试方法

GC-MS、高效液相色谱 (HPLC) 和比色法检测是早期研究中常用的传统测试方法 . HPLC 和 UV-Vis 光谱法是环境样品中苯硫酚和取代苯硫酚检测工作中最常用的方法 .

安全和危害

未来方向

作用机制

Target of Action

It’s known that drugs generally exert their effects by binding to receptors, which are cellular components that produce cellular action . For instance, a related compound, 4-methylthiophenol, has been detected using a fluorescent probe, indicating potential interactions with cellular components .

Mode of Action

The interaction of drugs with their targets often results in changes in cellular processes . The drug molecules require affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics studies how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion .

Result of Action

The related compound 4-methylthiophenol has been detected using a fluorescent probe, suggesting it may interact with cellular components and potentially influence cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It’s worth noting that the related compound 4-methylthiophenol has been detected in environmental samples, indicating its potential environmental stability and impact .

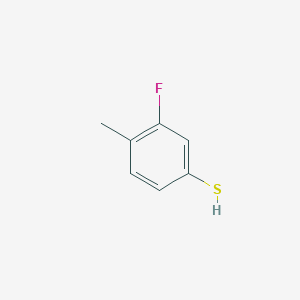

属性

IUPAC Name |

3-fluoro-4-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIOVTBTQHQXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374620 | |

| Record name | 3-Fluoro-4-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64359-35-9 | |

| Record name | 3-Fluoro-4-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64359-35-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。